molecular formula C11H15N5S B14268628 2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide CAS No. 139515-58-5

2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide

Cat. No.: B14268628
CAS No.: 139515-58-5
M. Wt: 249.34 g/mol
InChI Key: WCLODOAUOGNYMB-UHFFFAOYSA-N
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Description

2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to a pyrazolidine ring, with a phenyl group and a carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide typically involves the reaction of hydrazine derivatives with pyrazolidine-1-carbothioamide. One common method includes the condensation of hydrazine hydrate with N-phenylpyrazolidine-1-carbothioamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carboxamide
  • 2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide derivatives
  • N-phenylpyrazolidine-1-carbothioamide

Uniqueness

This compound is unique due to its specific hydrazinylidene group and the combination of a pyrazolidine ring with a phenyl and carbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

139515-58-5

Molecular Formula

C11H15N5S

Molecular Weight

249.34 g/mol

IUPAC Name

2-methanehydrazonoyl-N-phenylpyrazolidine-1-carbothioamide

InChI

InChI=1S/C11H15N5S/c12-13-9-15-7-4-8-16(15)11(17)14-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,12H2,(H,14,17)

InChI Key

WCLODOAUOGNYMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(N(C1)C(=S)NC2=CC=CC=C2)C=NN

Origin of Product

United States

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